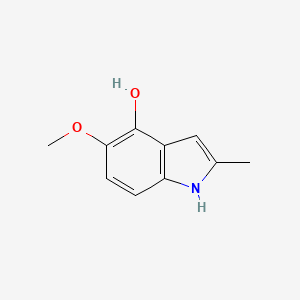
2-Methyl-5-methoxy-1H-indole-4-ol
Cat. No. B8389562
M. Wt: 177.20 g/mol
InChI Key: POWIOYMWSWIXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05131911
Procedure details


This compound is obtained according to the operating method described in Example 2c, in which the 4-benzyloxy-5-ethoxy-2-methylindole is replaced by 4-benzyloxy-5-methoxy-2-methylindole. Following the operating method of Example 2 a pale yellow powder is obtained (yield=89%, m.p.=118°-119° C.).
Name
4-benzyloxy-5-ethoxy-2-methylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
4-benzyloxy-5-methoxy-2-methylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
89%
Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[C:17]([O:18][CH2:19]C)=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([CH3:21])[NH:13]2)C1C=CC=CC=1.C(OC1C(OC)=CC=C2C=1C=C(C)N2)C1C=CC=CC=1>>[OH:8][C:9]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([CH3:21])[NH:13]2
|
Inputs


Step One
|
Name
|
4-benzyloxy-5-ethoxy-2-methylindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=C(NC2=CC=C1OCC)C
|
Step Two
|
Name
|
4-benzyloxy-5-methoxy-2-methylindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=C(NC2=CC=C1OC)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound is obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained (yield=89%, m.p.=118°-119° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C2C=C(NC2=CC=C1OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
